molecular formula C14H16N2O2 B2537719 1-methyl-2-morpholino-1H-indole-3-carbaldehyde CAS No. 861212-44-4

1-methyl-2-morpholino-1H-indole-3-carbaldehyde

Cat. No. B2537719
CAS RN: 861212-44-4
M. Wt: 244.294
InChI Key: NHXLYFAZQBNRGO-UHFFFAOYSA-N
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Description

1-Methylindole-3-carboxaldehyde is a heterocyclic indole aldehyde . It is used as a reactant for the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions .


Chemical Reactions Analysis

1-Methylindole-3-carboxaldehyde may be used in the synthesis of (Z)-3- (1-methyl-1H-indol-3-yl)-2- (thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Synthesis of Quinolinones

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde serves as a reactant for the synthesis of quinolinones via a three-component Ugi reaction .

Inhibition of Dengue Virus Protease

The compound has been explored as a precursor for α-ketoamides , which act as inhibitors of Dengue virus protease . These inhibitors show antiviral activity in cell culture .

Thiazolopyrimidinones as Bcl-2 Protein Inhibitors

Researchers have used this indole derivative to prepare thiazolopyrimidinones , which serve as inhibitors of Bcl-2 proteins .

Vinylindoles via Peterson Olefination

1-Methyl-2-morpholino-1H-indole-3-carbaldehyde can be employed in the synthesis of vinylindoles through Peterson olefination or olefination with the Nysted reagent . These compounds may have antibacterial properties.

Antibacterial Agents via Knoevenagel Condensation

Microwave-enhanced Knoevenagel condensation of this compound leads to the formation of indolyl alkenes , which could potentially serve as antibacterial agents .

Mechanism of Action

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids. Also, they are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Safety and Hazards

For similar compounds like 1-Methylindole-2-carboxaldehyde and 1-Methylindole-3-carboxylic acid, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

1-Methylindole-3-carboxaldehyde is used as a reactant for the synthesis of quinolinones via three-component Ugi reaction, reactant for synthesis of α-ketoamides as inhibitors of Dengue virus protease with antiviral activity in cell-culture .

properties

IUPAC Name

1-methyl-2-morpholin-4-ylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-13-5-3-2-4-11(13)12(10-17)14(15)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXLYFAZQBNRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-2-morpholino-1H-indole-3-carbaldehyde

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